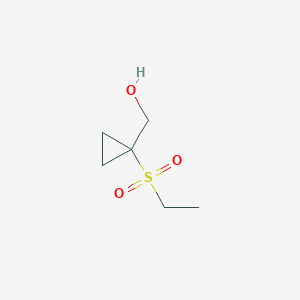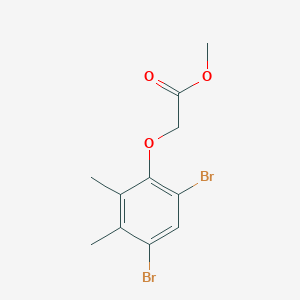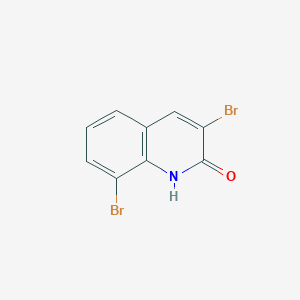
3,8-Dibromoquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one Quinolin-2(1H)-one is a heterocyclic compound containing a nitrogen atom in the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromoquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form dehalogenated quinolin-2(1H)-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolin-2(1H)-one derivatives, while oxidation and reduction reactions can produce quinolin-2(1H)-one derivatives with different oxidation states and functional groups.
Scientific Research Applications
3,8-Dibromoquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,8-Dibromoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromine atoms can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its activity and potency.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinolin-2(1H)-one: A mono-brominated derivative with similar chemical properties but different reactivity and biological activity.
8-Bromoquinolin-2(1H)-one: Another mono-brominated derivative with distinct chemical and biological properties.
Quinolin-2(1H)-one: The parent compound without bromine substitution, used as a reference for comparing the effects of bromination.
Uniqueness
3,8-Dibromoquinolin-2(1H)-one is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This dual bromination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its mono-brominated and non-brominated counterparts. The specific positioning of the bromine atoms can also influence the compound’s interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H5Br2NO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
3,8-dibromo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) |
InChI Key |
CQJXDCXZLLOVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


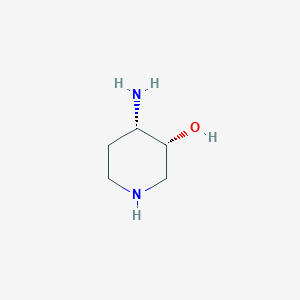
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
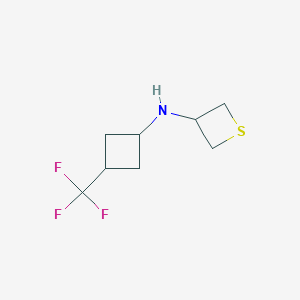
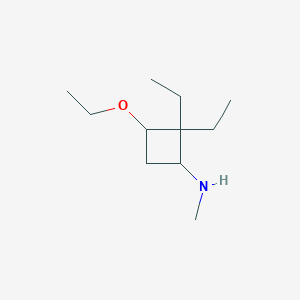

![4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13000573.png)
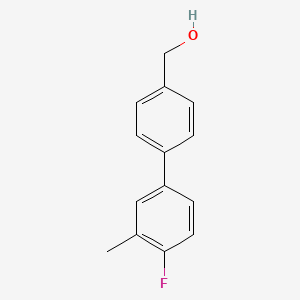
![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
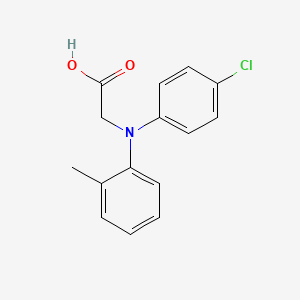
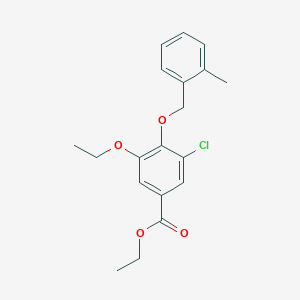

![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
